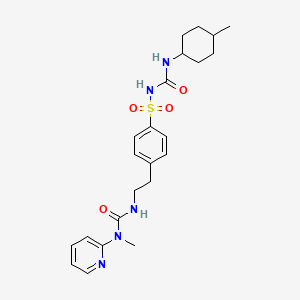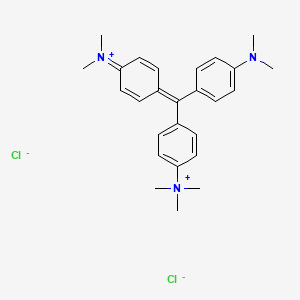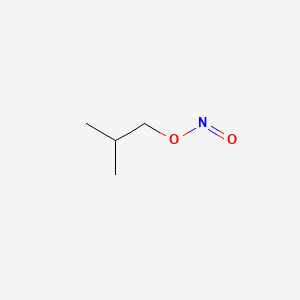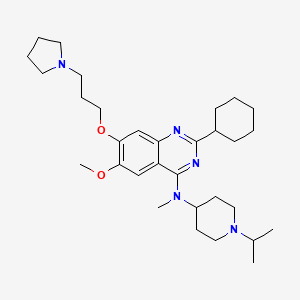![molecular formula C17H14N2S B1194973 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile is a member of indoles.
Scientific Research Applications
Corrosion Inhibition
Studies have identified compounds structurally related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile as effective corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been shown to inhibit mild steel corrosion in acidic environments, providing insights into their potential industrial applications (Verma et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of indolecarbonitriles, similar to the compound , are used in various reactions. A study describes the synthesis of novel 4H-pyrans, highlighting the diversity and adaptability of indolecarbonitrile compounds in chemical synthesis (Sivakumar et al., 2013).
Photophysical Studies
Indole derivatives, closely related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile, have been investigated for their photophysical properties. They are considered good candidates for fluorescent probes due to their high fluorescence quantum yields and sensitivity to different solvents (Pereira et al., 2010).
Medicinal Chemistry
Although information related to drug use and side effects is excluded as per the request, it's noteworthy to mention that indolecarbonitrile derivatives have been studied in the context of medicinal chemistry. For example, their role in inhibiting monoamine oxidase, which is significant in treating neurological disorders, has been explored (Chirkova et al., 2015).
properties
Product Name |
1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methyl-2-(phenylsulfanylmethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2S/c1-19-16-10-6-5-9-14(16)15(11-18)17(19)12-20-13-7-3-2-4-8-13/h2-10H,12H2,1H3 |
InChI Key |
XUTSPRNFWFULEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



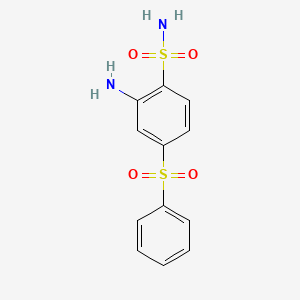




![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
